molecular formula C8H5BrF3NO5S B1382382 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene CAS No. 1820739-59-0

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1382382
CAS No.: 1820739-59-0
M. Wt: 364.1 g/mol
InChI Key: SNJGGEKRDSOIGK-UHFFFAOYSA-N
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Description

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique combination of functional groups. This compound is notable for its bromine, nitro, methylsulfonyl, and trifluoromethoxy substituents on a benzene ring, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other substances. Without specific context, it’s difficult to predict .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Based on its functional groups, it could potentially be irritant or harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonylation: Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base such as pyridine.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a reagent like trifluoromethoxybenzene under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Amines: From the reduction of the nitro group.

    Sulfones: From the oxidation of the methylsulfonyl group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2-nitrobenzene

Uniqueness: 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

1-bromo-4-methylsulfonyl-2-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJGGEKRDSOIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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